Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)13-11(17)8-12(18)16(15-13)10-6-4-9(2)5-7-10/h4-8,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXMYUMDRRZXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyridazine derivative. The reaction conditions often require the use of solvents such as ethanol or acetone and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
Substituent Effects at Position 1 (Aryl Group)
- Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (18): Replaces 4-methylphenyl with 4-fluorophenyl.
- Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d): Features a 4-hydroxyphenyl group, increasing polarity and hydrogen-bonding capacity compared to the methyl-substituted analog. Higher melting point (220–223°C) and yield (95%) due to enhanced crystallinity from the hydroxy group .
Substituent Effects at Position 4
- Increased lipophilicity may improve membrane permeability .
Ester Group Variations at Position 3
- Mthis compound :
- Ethyl ester replaced with methyl, slightly reducing lipophilicity and altering hydrolysis kinetics .
Biological Activity
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazine derivatives, characterized by a pyridazine ring with various substituents that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 251.25 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in metabolic pathways. For example, studies have shown that derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer proliferation .
2. Antioxidant Properties:
The compound has demonstrated antioxidant activity, which is vital for mitigating oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .
3. Anticancer Activity:
Several studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
Table 1: Summary of Biological Activities
Notable Research Findings
- Inhibition of CDKs : A study reported that derivatives of the compound showed selective inhibition against CDK2, suggesting potential use in cancer therapeutics targeting cell cycle dysregulation .
- Neuroprotective Effects : Another research highlighted the compound's ability to protect neuronal cells from oxidative damage, indicating its potential application in treating neurodegenerative disorders such as Alzheimer's disease .
- Cytotoxicity Studies : Cytotoxicity assays demonstrated that the compound effectively reduced cell viability in various cancer cell lines, suggesting its role as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazone derivatives (e.g., 4-methylphenyl-substituted hydrazones) are reacted with ethyl cyanoacetate at elevated temperatures (160°C) in the presence of catalysts like 4-aminobutyric acid, followed by purification via silica gel column chromatography with ethyl acetate/hexane mixtures . Yields can vary (40–95%) depending on substituents and reaction conditions. Optimization strategies include adjusting stoichiometry, temperature, and catalyst loading. Characterization of intermediates via H/C NMR and mass spectrometry is critical for verifying structural integrity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons from the 4-methylphenyl group at δ 7.2–7.4 ppm, ester methyl groups at δ 1.2–1.4 ppm). C NMR confirms carbonyl carbons (e.g., ester C=O at ~165 ppm, pyridazine C=O at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns. For derivatives, exact mass analysis ensures correct molecular formula confirmation .
- Melting Point Analysis : Used to assess purity, with reported values ranging from 164°C to 223°C for structurally similar derivatives .
Advanced Research Questions
Q. How can researchers resolve structural contradictions in spectroscopic data for pyridazine derivatives, such as ambiguous NOE correlations or overlapping NMR signals?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve carbon-proton connectivity, especially for overlapping aromatic signals. For example, HMBC correlations between the pyridazine carbonyl and adjacent protons can confirm ring substitution patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Software like SHELXL refines crystal structures, while ORTEP-III generates graphical representations of thermal ellipsoids .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding in signal assignment for complex derivatives .
Q. What experimental strategies are recommended for designing structure-activity relationship (SAR) studies on derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Introduce diverse groups (e.g., halogens, trifluoromethyl, nitro) at the phenyl ring to assess electronic and steric effects on bioactivity. For example, shows derivatives with 3-chloro or 4-methoxy substituents exhibit varying melting points and yields, suggesting stability differences .
- Biological Assays : Test derivatives in target-specific models (e.g., enzyme inhibition, cellular uptake). For instance, describes pyridazinone derivatives (e.g., PDZ-1) evaluated for systemic acquired resistance in plants via greenhouse pot experiments, using Fusarium oxysporum as a pathogen model .
- Data Analysis : Employ multivariate statistical methods (e.g., PCA) to correlate substituent properties (Hammett constants, logP) with activity trends .
Q. How should researchers design experiments to evaluate the compound’s potential in inducing systemic acquired resistance (SAR) in plant models?
- Methodological Answer :
- Experimental Design :
Treatment Groups : Include untreated controls, pathogen-challenged plants, and compound-treated plants (varying concentrations).
Bioassays : Measure disease incidence (e.g., lesion counts) and molecular markers (e.g., PR protein expression) post-treatment.
Environmental Controls : Maintain consistent humidity/temperature to avoid confounding stress responses .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance. highlights the need for repeated trials to account for biological variability .
Q. What crystallographic methodologies are critical for determining the compound’s solid-state structure, and how can twinning or low-resolution data be addressed?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution datasets. For twinned crystals, employ the TwinRotMat algorithm in SHELXL to refine twin laws .
- Refinement Strategies : Apply restraints to bond lengths/angles for low-resolution data. Tools like OLEX2 integrate SHELXL refinement with real-space validation .
- Validation : Check R-factors (<5% for high-quality data) and analyze residual electron density maps for unresolved solvent molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
